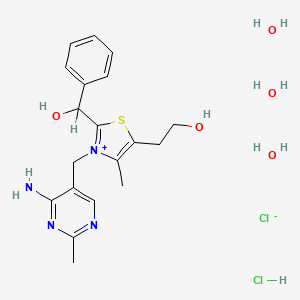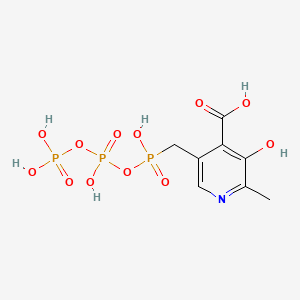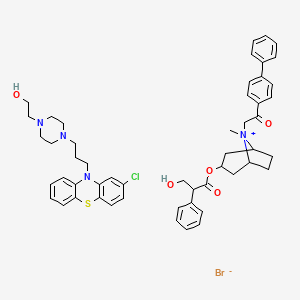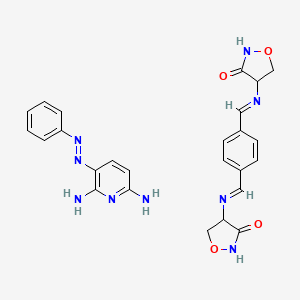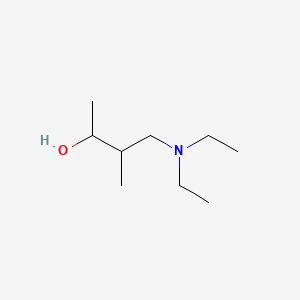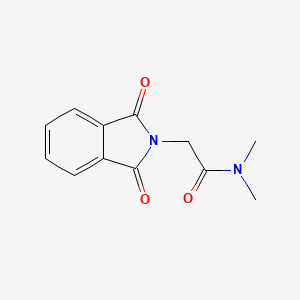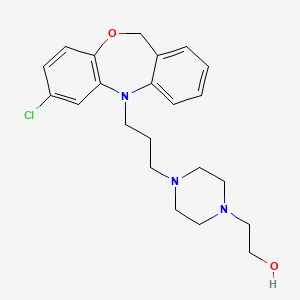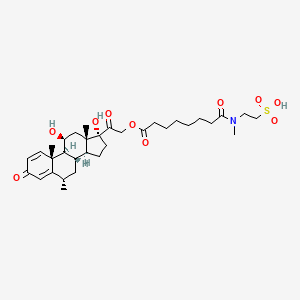
Methylprednisolone 21-suleptanic acid ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylprednisolone suleptanate is a corticosteroid hormone.
Applications De Recherche Scientifique
Prodrug Design and Stability
Methylprednisolone 21-suleptanic acid ester, as a part of various corticosteroid formulations, has been extensively studied for its stability and effectiveness as a prodrug. Anderson et al. (1985) focused on the stability of 21-esters of methylprednisolone in aqueous solutions, finding that derivatives with anionic solubilizing moieties like sulfonate are not hydrolyzed in serum, making them stable and effective as prodrugs (Anderson, Conradi, Spilman, & Forbes, 1985). Similarly, the pharmacokinetics of methylprednisolone after doses of its sodium succinate and suleptanate prodrugs were evaluated by Ferry et al. (1994), demonstrating dose and time dependency in their effectiveness (Ferry, Della-Coletta, Weber, & Vanderlugt, 1994).
Bioconversion and Pharmacokinetics
Studies have also delved into the bioconversion rates and overall bioavailability of methylprednisolone suleptanate. For instance, the initial rate studies of hydrolysis in methylprednisolone 21-hemisuccinate, conducted by Anderson and Taphouse (1981), provided insights into the pharmacokinetics of these compounds (Anderson & Taphouse, 1981).
Application in Neurologic Recovery and CNS Injury
Hall and Yonkers (1989) explored the use of methylprednisolone suleptanate in enhancing early neurologic recovery after head injuries, highlighting its potential in treating central nervous system (CNS) injuries (Hall & Yonkers, 1989).
Colon-Specific Drug Delivery
McLeod, Friend, and Tozer (1993) investigated the synthesis and stability of glucocorticoid-dextran esters, including methylprednisolone, for colon-specific drug delivery. This study highlighted the potential of these esters in targeted drug release within the gastrointestinal tract (McLeod, Friend, & Tozer, 1993).
Metabolic Stability and Radiolabeling
The synthesis of radiolabeled methylprednisolone suleptanate for drug disposition studies, as demonstrated by Stolle, Andrew, and Hsi (1990), indicated the metabolic stability of these compounds, crucial for accurate pharmacokinetic assessments (Stolle, Andrew, & Hsi, 1990).
Application in Asthma Treatment
Paggiaro (2000) noted the development of methylprednisolone suleptanate by Pharmacia Corp for the treatment of asthma, underscoring its efficacy and safety in clinical trials (Paggiaro, 2000).
Ophthalmic Drug Delivery
Kyyrönen, Hume, Benedetti, Urtti, Topp, and Stella (1992) conducted studies on the release of methylprednisolone from hyaluronic acid ester films and microspheres for ophthalmic drug delivery, indicating a slower in vitro release for covalently bound drugs (Kyyrönen et al., 1992).
Enhanced Stability through Steric Hindrance
Garrett and Royer (1962) explored the increased stability of soluble steroid hemiesters through steric hindrance, offering insights into the design of more stable pharmaceutical preparations (Garrett & Royer, 1962).
Propriétés
Numéro CAS |
121807-10-1 |
|---|---|
Nom du produit |
Methylprednisolone 21-suleptanic acid ester |
Formule moléculaire |
C33H49NO10S |
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonic acid |
InChI |
InChI=1S/C33H49NO10S/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43)/t21-,23-,24-,26-,30+,31-,32-,33-/m0/s1 |
Clé InChI |
PSCNNGGPKIBAHB-WFVOKNHCSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



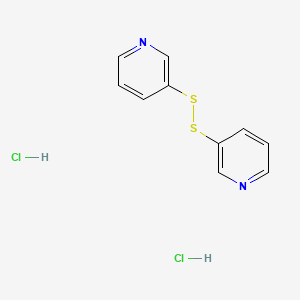
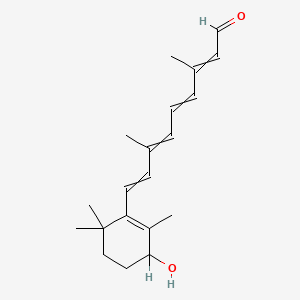
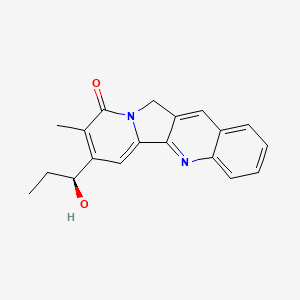
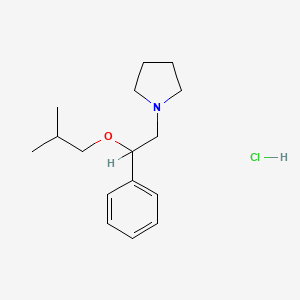
![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
